1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride

CGRP Antagonist Migraine Telcagepant

This specific dihydrochloride salt is the essential heterocyclic building block for constructing the key azepanone fragment in CGRP receptor antagonists like Telcagepant and Rimegepant. Its precise piperidin-4-yl substitution is non-substitutable, critical for maintaining high-affinity receptor binding. Ideal for validated API synthesis, impurity reference standards, and advanced medicinal chemistry SAR studies. Ensure your synthetic pathway meets clinical-grade requirements.

Molecular Formula C11H15ClN4O
Molecular Weight 254.71 g/mol
CAS No. 781649-84-1
Cat. No. B155941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
CAS781649-84-1
Synonyms1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride;  1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Dihydrochloride;  1-Piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one Dihydrochloride;  2-Oxo-1-(4-piperidinyl)-2,3
Molecular FormulaC11H15ClN4O
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C3=C(NC2=O)N=CC=C3.Cl
InChIInChI=1S/C11H14N4O.ClH/c16-11-14-10-9(2-1-5-13-10)15(11)8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,16);1H
InChIKeyHRKQNYBSCATNDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Hydrochloride (781649-84-1): Key Intermediate for CGRP Antagonist Synthesis


1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride (CAS: 781649-84-1) is a heterocyclic building block comprising a piperidine ring fused to an imidazo[4,5-b]pyridine core . This dihydrochloride salt (MW: 291.18; C₁₁H₁₆Cl₂N₄O) is a crucial pharmaceutical intermediate specifically utilized in the construction of the (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one moiety found in calcitonin gene-related peptide (CGRP) receptor antagonists, including the clinical candidates Telcagepant (MK-0974) and Rimegepant [1].

Why Generic Substitution of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Hydrochloride (781649-84-1) Is Not Advisable in CGRP Antagonist Synthesis


Generic substitution is not feasible for this specific intermediate due to its precise structural requirements within the targeted CGRP antagonist pharmacophore [1]. While other piperidinyl-imidazopyridines exist, this compound provides a unique vector for elaborating the (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one fragment, a critical component for high-affinity CGRP receptor binding . The specific substitution pattern (piperidin-4-yl at the N1 position) and the imidazo[4,5-b]pyridin-2(3H)-one core are essential for subsequent synthetic steps; substituting with a different isomer (e.g., piperidin-3-yl) or an alternative heterocyclic core (e.g., benzimidazolone) would likely lead to a divergent synthetic pathway or a final compound with significantly reduced potency and altered selectivity for the CGRP receptor [2]. The following quantitative evidence underscores the unique synthetic utility and purity profile that differentiate this specific intermediate from its closest analogs.

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Hydrochloride (781649-84-1): Quantitative Differentiation and Performance Benchmarks for Scientific Procurement


Synthetic Utility in Telcagepant (MK-0974) Preparation

This compound is a direct intermediate in the synthesis of the key azepanone fragment of Telcagepant (MK-0974), a CGRP receptor antagonist [1]. Alternative intermediates, such as the free base (CAS 185961-99-3) , require additional handling steps. The dihydrochloride salt form offers enhanced stability and ease of handling compared to the free base [2].

CGRP Antagonist Migraine Telcagepant

Role as Rimegepant Impurity Standard

This compound is identified as 'Rimegepant Impurity 1' or 'Rimegepant Impurity 6' and is used as a reference standard in pharmaceutical quality control [1][2]. Its purity (≥98.54%) is critical for accurate HPLC method validation and impurity quantification [3].

Rimegepant Impurity Profiling Quality Control

Vendor-Supplied Purity and Characterization Data

Reputable vendors supply this compound with detailed characterization, including NMR and HPLC traces . MedChemExpress reports a purity of 98.54% [1]. Bidepharm provides a standard purity of 97% with batch-specific QC data .

Analytical Chemistry Quality Assurance Procurement

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Hydrochloride (781649-84-1): Optimal Research and Industrial Application Scenarios


Synthesis of CGRP Receptor Antagonists for Migraine Research

This compound is the preferred starting material for constructing the key azepanone fragment in CGRP receptor antagonists like Telcagepant [1]. Its use in this validated synthetic route is critical for medicinal chemistry groups exploring novel anti-migraine agents or conducting SAR studies on the CGRP pharmacophore [2].

Pharmaceutical Quality Control and Impurity Profiling of Rimegepant

This high-purity dihydrochloride salt serves as a reference standard for the identification and quantification of process-related impurities in Rimegepant drug substance [3]. Its use is essential for developing and validating HPLC methods to ensure batch-to-batch consistency and regulatory compliance [4].

Chemical Biology Probe Development for CGRP Pathway Investigation

Researchers investigating CGRP receptor signaling can utilize this intermediate to generate novel tool compounds. By derivatizing the piperidine nitrogen with various linkers or reporter groups, it enables the creation of chemical probes for target engagement, cellular imaging, or affinity pull-down studies [2].

Technical Documentation Hub

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